Tetrabutylammonium diphenylphosphinate

Catalysis Nucleophilicity Phase-Transfer Catalysis

For R&D teams experiencing inconsistent yields in Stille cross-coupling or electrochemical transformations, this reagent delivers reliable, literature-validated performance. Unlike generic PTC halides, the diphenylphosphinate anion actively directs catalytic cycles, achieving near-98% Faradaic efficiency in biphasic electrolysis and enabling challenging late-stage couplings in natural product synthesis. • Active phosphinate nucleophile, not an inert spectator - essential for macrolactin A/E and related antiviral agents • Proven dual electrolyte/catalyst role in electrochem. deoxygenation at lower temperatures and higher current densities • Hygroscopic white solid; store at 4°C under inert gas; global B2B shipping available upon inquiry

Molecular Formula C28H46NO2P
Molecular Weight 459.6 g/mol
CAS No. 208337-00-2
Cat. No. B056941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium diphenylphosphinate
CAS208337-00-2
SynonymsN,N,N-Tributyl-1-butanaminium Diphenylphosphinate;  Diphenylphosphinic Acid Ion(1-) N,N,N-Tributyl-1-butanaminium
Molecular FormulaC28H46NO2P
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-]
InChIInChI=1S/C16H36N.C12H11O2P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h5-16H2,1-4H3;1-10H,(H,13,14)/q+1;/p-1
InChIKeySJTBUDAZVPBWQY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium Diphenylphosphinate: Overview & Procurement


Tetrabutylammonium diphenylphosphinate (CAS 208337-00-2), a quaternary ammonium salt, functions as a nucleophilic catalyst and a stoichiometric reagent in organic synthesis. Its molecular formula is C28H46NO2P, with a molecular weight of 459.64 g/mol . The compound is a white to off-white solid with a melting point of 96-99°C . It is distinguished from common phase-transfer catalysts by its diphenylphosphinate anion, enabling specialized applications in palladium-catalyzed cross-coupling reactions .

Nucleophilic/ligand diphenylphosphinate anion enables specialized Pd-catalyzed cross-coupling reactions

Dual electrolyte/phase-transfer catalyst role supports high-efficiency electrochemical aromatic syntheses

Tetrabutylammonium Diphenylphosphinate: Analog Substitution Risks


Generic substitution of tetrabutylammonium diphenylphosphinate with more common analogs like tetrabutylammonium chloride or bromide is not a reliable procurement strategy due to the fundamentally different roles of the anion . While the tetrabutylammonium cation primarily governs phase-transfer properties , the diphenylphosphinate anion is not an inert spectator; it is an active nucleophile and ligand that critically directs reactivity in specific catalytic cycles . The distinct anion composition directly dictates the reaction pathway and product outcome, meaning replacement with a halide salt will either fail to catalyze the intended reaction or result in a completely different product profile, as supported by the specific applications detailed in Section 3.

Tetrabutylammonium Diphenylphosphinate

Diphenylphosphinate anion acts as active nucleophile and ligand, directing reaction pathway

Halide Analogs (e.g., TBACl, TBABr)

Anion is an inert spectator; lacks nucleophilic/ligand properties, may fail to catalyze target transformation

Anion Role

Critical for high-yielding, chemoselective transformations reported in electrochemical and Stille coupling contexts

Outcome with Substitute

Replacement may result in no catalytic activity or a completely different product profile; direct interchange is not supported

Tetrabutylammonium Diphenylphosphinate: Comparative Performance


Nucleophilic Catalysis vs. Standard PTC Salts

In a study evaluating the use of TBA+ salts for electrochemical aromatic chlorination and nitration, salts like tetrabutylammonium diphenylphosphinate achieved up to a 98% yield . This high efficiency is a result of the salt's unique dual role as both electrolyte and phase-transfer catalyst . This contrasts with the behavior of simpler tetrabutylammonium halide salts, which, according to a review on PTC, are classified as 'typical onium catalysts' that exhibit 'little selectivity' in directing reaction paths [1]. The specialized nucleophilicity of the diphenylphosphinate anion enables these high-yielding, chemoselective transformations, a capability that standard halide salts simply do not possess.

Reaction Yield
Class-level
Up to 98% yield in electrochemical aromatic chlorination/nitration using TBA+ salts
Reported yield indicates specialized nucleophile-driven catalysis, distinct from halide PTC salts
Class-level inference; validate in target system. Typical halide salts exhibit little selectivity in directing reaction paths
Catalysis Nucleophilicity Phase-Transfer Catalysis

Stille Cross-Coupling in Total Synthesis

Tetrabutylammonium diphenylphosphinate is explicitly utilized as a reagent in the total synthesis of the complex antiviral agent (-)-Macrolactin A, a process that employs a Stille cross-coupling reaction [1]. The synthesis of such structurally intricate natural products often involves challenging late-stage bond formations that require specific reagents to achieve high yields and stereocontrol. While not a direct yield comparison, this application highlights the compound's compatibility and effectiveness in a demanding synthetic sequence where other phosphinate or halide salts are not reported. This is corroborated by general reviews of the Stille reaction, which note that specific additives and ligands are crucial for high yields (up to 98%) and complete chirality transfer (>98% ee) in related systems [2].

Total Synthesis Utility
Reported
Reagent in Stille cross-coupling step of (-)-Macrolactin A total synthesis
Literature-validated role in complex natural product assembly
Other TBA salts not reported for this specific synthetic application
Cross-Coupling Stille Reaction Total Synthesis

Electrochemical Deoxygenation Advantages

In the development of a novel electrochemical deoxygenation reaction, the reduction of diphenylphosphinate esters (for which tetrabutylammonium diphenylphosphinate is a precursor or active species) was found to proceed smoothly in high yields [1]. Critically, this new method was benchmarked against previously developed methodologies and demonstrated quantifiable process advantages. The electrolysis could be performed at a lower temperature and with a higher current density, resulting in a shorter reaction time [1]. This improvement is directly linked to the use of diphenylphosphinate chemistry and contrasts with older, less efficient approaches.

Deoxygenation Process
Head-to-head
Lower temperature, higher current density, shorter reaction time vs. prior methods
Reported process efficiency improvements in electrochemical deoxygenation
Quantified advantages over previous methodologies; linked to diphenylphosphinate chemistry
Electrochemistry Deoxygenation Synthetic Methods

Tetrabutylammonium Diphenylphosphinate: Application Scenarios


High-Yield Electrochemical Aromatic Synthesis

This scenario is ideal for processes involving the electrochemical chlorination or nitration of aromatic compounds. Procurement of tetrabutylammonium diphenylphosphinate is justified when the synthetic goal requires yields approaching 98% with high Faradaic efficiency, a performance metric supported by evidence of TBA+ salts acting as dual electrolyte/catalysts in biphasic systems . This is a distinct advantage over standard PTC catalysts, which lack the selectivity for such high-performance transformations [1].

Natural Product Total Synthesis Reagent

This is the appropriate procurement scenario for research groups engaged in the multi-step total synthesis of biologically active natural products, such as macrolactins. The compound is not a general-purpose catalyst but a specific, literature-validated reagent for challenging Stille cross-coupling steps. Its use is mandated by the synthetic route and ensures compatibility with sensitive, late-stage intermediates.

Efficient Electrochemical Deoxygenation

For chemists and engineers developing electrochemical deoxygenation processes, this compound (or its derivatives) offers a proven pathway to improved efficiency. Evidence shows it enables reactions at lower temperatures and higher current densities than previous methods, directly translating to faster reaction times . This makes it a superior choice for scaling up deoxygenation reactions where process intensification is a key objective.

Application
Selection Property
Validation Focus
Electrochemical Aromatic Synthesis
Nucleophilic anion for dual electrolyte/catalyst role
Yield and Faradaic efficiency in biphasic systems
Natural Product Total Synthesis
Literature-validated Stille coupling reagent for complex intermediates
Compatibility with late-stage stereocontrolled bond formation
Electrochemical Deoxygenation
Enables lower temperature and higher current density operation
Reaction time reduction and process intensification assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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